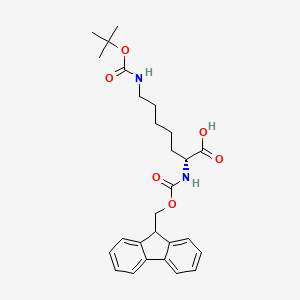
Fmoc-D-hLys(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-hLys(Boc)-OH is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is used to protect the amino group, while the Boc group (tert-butyloxycarbonyl) protects the side chain of the lysine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-hLys(Boc)-OH typically involves the protection of the amino and side chain groups of lysine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The side chain is then protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-hLys(Boc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).
Coupling: Common reagents include carbodiimides (e.g., DIC, EDC) and coupling additives like HOBt or HOAt.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Scientific Research Applications
Fmoc-D-hLys(Boc)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and hydrogels for various applications.
Mechanism of Action
The mechanism of action of Fmoc-D-hLys(Boc)-OH involves the protection and deprotection of the amino and side chain groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Boc group protects the side chain. These protective groups are removed under specific conditions to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-hLys(Boc)-OH but with the L-isomer of lysine.
Fmoc-Orn(Boc)-OH: Contains ornithine instead of lysine, with similar protective groups.
Uniqueness
This compound is unique due to its D-isomer configuration, which can provide different properties in peptide synthesis compared to the L-isomer. This can be particularly useful in the study of peptide stability and interactions .
Biological Activity
Fmoc-D-hLys(Boc)-OH, also known as Nα-Fmoc-Nε-Boc-D-lysine, is a derivative of the amino acid lysine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group. This compound plays a significant role in peptide synthesis and has garnered interest due to its potential biological activities.
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.569 g/mol
- Melting Point : 128-131 °C
- Purity : Typically ≥ 98% (HPLC) .
Synthesis and Applications
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The Boc group serves as a protective moiety for the amino group, which can be removed under acidic conditions, allowing for further functionalization or coupling reactions .
Peptide Synthesis
The incorporation of this compound into peptides has been shown to enhance solubility and stability, making it an ideal candidate for synthesizing therapeutic peptides. Its ability to form stable peptide bonds contributes to the development of bioactive compounds with potential therapeutic applications .
Case Studies and Research Findings
- Therapeutic Peptides :
- Nanocarrier Systems :
- Bioconjugation :
Summary of Biological Activities
Properties
Molecular Formula |
C27H34N2O6 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m1/s1 |
InChI Key |
CLFMIWUWBOOJLY-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















